KD-3010
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Overview
Description
KD-3010 is a potent, orally active, and selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is primarily investigated for its potential therapeutic applications in metabolic disorders, including obesity and diabetes . This compound has shown significant hepatoprotective and antifibrotic effects in experimental models of liver injury .
Preparation Methods
The synthesis of KD-3010 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available in various forms, including this compound tosylate . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
KD-3010 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KD-3010 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the effects of PPARδ activation on various biochemical pathways.
Biology: Investigated for its role in regulating lipid metabolism and energy utilization in peripheral tissues.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and nonalcoholic steatohepatitis
Industry: Utilized in the development of new drugs targeting metabolic diseases and liver injuries.
Mechanism of Action
KD-3010 exerts its effects by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid catabolism and energy utilization in peripheral tissues. By activating PPARδ, this compound reduces central adiposity, improves atherogenic lipid profiles, and enhances glucose utilization and insulin sensitivity . The molecular targets and pathways involved include the regulation of genes associated with lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
KD-3010 is unique in its high selectivity for PPARδ over other peroxisome proliferator-activated receptor isoforms such as PPARγ and PPARα. This selectivity makes it a valuable tool for studying the specific effects of PPARδ activation without the confounding effects of activating other isoforms . Similar compounds include:
GW501516: Another PPARδ agonist with similar applications but different selectivity and efficacy profiles.
Muraglitazar: A dual PPARα/γ agonist used for treating type 2 diabetes and associated dyslipidemia.
Ertiprotafib: A dual PPARα/β agonist inhibitor with applications in metabolic disorders.
This compound’s unique selectivity and efficacy profile make it a promising candidate for further research and development in the field of metabolic diseases.
Properties
Molecular Formula |
C30H33F3N2O8S2 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(2S)-4-[(2S,6R)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17-;/m0./s1 |
InChI Key |
SUTQDFLDQUPTKX-DYWLMRBWSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2C[C@H](C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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